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Cat. No.: B12394433

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium Green BAPTA-2 AM is a visible light-excitable, fluorescent indicator for intracellular
calcium ([Caz*]i). As a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N'-
tetraacetic acid) family of chelators, it exhibits high selectivity for Ca2* over other divalent
cations such as magnesium. The acetoxymethyl (AM) ester form allows for passive diffusion
across the cell membrane, where intracellular esterases cleave the AM groups, trapping the
active indicator in the cytosol. This indicator is particularly useful for applications in two-photon
laser scanning microscopy (TPLSM), which allows for deeper tissue imaging with reduced
phototoxicity and photobleaching compared to traditional confocal microscopy. These
characteristics make Calcium Green BAPTA-2 AM a valuable tool for studying intracellular
calcium dynamics in various research and drug development contexts.

Quantitative Data

The following tables summarize the key quantitative properties of Calcium Green BAPTA-2
AM and related indicators. Data for the closely related Oregon Green 488 BAPTA-2 is included
for comparison, as it shares a similar chemical structure and its properties are often reported in
the literature.

Table 1: Spectroscopic Properties
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Oregon Green 488 BAPTA-

Property Calcium Green BAPTA-2

One-Photon Excitation (Aex) ~506 nm ~494 nm
Two-Photon Excitation (A2PE) Not explicitly found ~900-920 nm
Emission (Aem) ~531 nm ~523 nm
Quantum Yield (Ca2*-bound) ~0.75[1] ~0.7[2]
Fluorescence Enhancement >37-fold[2] ~14-fold[1][2]

Table 2: Calcium Binding Properties

Property Value
Dissociation Constant (Kd) for Ca?* ~580 nM[2][3][4]
Calcium Concentration Range ~100 nM to >10 puM

Signaling Pathways

Intracellular calcium is a ubiquitous second messenger involved in a multitude of signaling
pathways. Two-photon imaging with Calcium Green BAPTA-2 AM is well-suited to investigate
these pathways with high spatiotemporal resolution.

G-Protein Coupled Receptor (GPCR) Signaling

A common application is the study of Gg-coupled GPCRs, which activate phospholipase C
(PLC) to produce inositol trisphosphate (IP3). IPs then binds to its receptor on the endoplasmic
reticulum (ER), leading to the release of stored calcium into the cytosol.[4][5][6]
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GPCR-mediated intracellular calcium release pathway.

Neurotransmitter Release

In neurons, the influx of calcium through voltage-gated calcium channels (VGCCs) at the
presynaptic terminal is the primary trigger for neurotransmitter release.[3][7][8][9] The binding
of Ca2* to synaptotagmin initiates the fusion of synaptic vesicles with the presynaptic

membrane.[8]
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2. Opening

Calcium-dependent neurotransmitter release at the synapse.
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Experimental Protocols
Stock Solution Preparation

e Prepare a stock solution of Calcium Green BAPTA-2 AM. Dissolve the lyophilized powder in
high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.

» Aliquot and store. Divide the stock solution into single-use aliquots to avoid repeated freeze-
thaw cycles. Store at -20°C, protected from light and moisture.

Cell Loading Protocol for Adherent Cells

This protocol provides a general guideline and may require optimization for specific cell types.

o Plate cells. Seed cells on coverslips or in culture dishes appropriate for microscopy and
allow them to adhere overnight.

» Prepare loading buffer. On the day of the experiment, thaw an aliquot of the Calcium Green
BAPTA-2 AM stock solution. Prepare a working solution of 2-5 uM in a suitable buffer (e.qg.,
Hanks' Balanced Salt Solution with HEPES). To aid in solubilization, the stock solution can
be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the
buffer.

o Load cells. Replace the culture medium with the loading buffer. Incubate the cells for 30-60
minutes at 37°C.

o Wash. Remove the loading buffer and wash the cells 2-3 times with fresh, pre-warmed buffer
to remove excess dye.

o De-esterification. Incubate the cells for an additional 30 minutes in fresh buffer to allow for
complete de-esterification of the AM ester by intracellular esterases.

Imaging. The cells are now ready for two-photon calcium imaging.

Protocol for Bulk Loading in Brain Slices

This method is adapted for staining neuronal and glial populations in acute brain slices.[9][10]
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e Prepare staining solution. Mix 50 pg of Calcium Green BAPTA-2 AM with 2 pL of 20%
Pluronic F-127 in DMSO and 8 uL of 0.5% Cremophor EL in DMSO. Vortex and sonicate for
10-20 minutes. Add 20 pL of artificial cerebrospinal fluid (aCSF) and mix gently.

» Slice preparation. Prepare acute brain slices (e.g., 300-400 um thick) using a vibratome in
ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in oxygenated aCSF at
room temperature.

e Dye loading. Transfer slices to a small incubation chamber containing the staining solution
diluted in oxygenated aCSF (final dye concentration typically 5-10 uM). Incubate for 30-60
minutes at 32-34°C.

o Wash and recovery. Transfer the slices back to regular aCSF for at least 30 minutes before
imaging to allow for de-esterification.

Two-Photon Imaging Protocol
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General workflow for a two-photon calcium imaging experiment.
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e Microscope Setup. Use a two-photon microscope equipped with a Ti:Sapphire laser. For
Calcium Green BAPTA-2, a typical excitation wavelength is in the range of 900-920 nm. Use
a dichroic mirror and emission filter appropriate for green fluorescence (e.g., 500-550 nm
bandpass filter).

e Image Acquisition.

[¢]

Locate the loaded cells or region of interest.

[e]

Adjust laser power to the minimum necessary to obtain a sufficient signal-to-noise ratio, in
order to minimize phototoxicity.

[e]

Acquire a baseline fluorescence recording (Fo) before applying any stimulus.

Record time-series images to capture the fluorescence changes (F) in response to your

o

experimental manipulation (e.g., drug application, electrical stimulation).

e Data Analysis.

[¢]

Correct for any motion artifacts in the time-series data.

o

Select regions of interest (ROIs) corresponding to individual cells or subcellular
compartments.

[¢]

Extract the average fluorescence intensity for each ROI over time.

[e]

Calculate the change in fluorescence relative to the baseline (AF/Fo), where AF = F - Fo.
This normalization corrects for variations in dye loading and cell thickness.

Concluding Remarks

Calcium Green BAPTA-2 AM is a robust fluorescent indicator for monitoring intracellular
calcium dynamics using two-photon microscopy. Its favorable spectroscopic properties and
high fluorescence enhancement upon calcium binding make it a suitable choice for a wide
range of applications in neuroscience, cell biology, and drug discovery. Proper handling of the
dye and optimization of loading and imaging parameters are crucial for obtaining high-quality,
reproducible data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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